molecular formula C11H18N2O3 B13780847 4,5-Bis(2-butenyloxy)-2-imidazolidinone CAS No. 1082658-35-2

4,5-Bis(2-butenyloxy)-2-imidazolidinone

Cat. No.: B13780847
CAS No.: 1082658-35-2
M. Wt: 226.27 g/mol
InChI Key: DZLBWVZPOJJFOH-GGWOSOGESA-N
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Description

4,5-Bis(2-butenyloxy)-2-imidazolidinone is a synthetic organic compound with the CAS Registry Number 91216-69-2 . This chemical is offered for research and development purposes and is designated "For Research Use Only," implying it is not intended for diagnostic, therapeutic, or personal use. The compound features an imidazolidinone core structure that is substituted at the 4 and 5 positions with (2E)-2-buten-1-yloxy (crotyloxy) groups . The imidazolidinone scaffold is a moiety of significant interest in medicinal and organic chemistry. While direct mechanistic studies on this specific derivative are limited in the public domain, related compounds are frequently investigated in the context of peptide synthesis. Recent patent literature highlights methods for suppressing side reactions, such as diketopiperazine (DKP) formation, during solid-phase peptide synthesis . The strategic use of specific protecting groups and solvents in these processes is critical for achieving high-purity and high-efficiency peptide chain elongation . As a building block, this compound presents researchers with a functionalized heterocycle that can be explored for its potential in developing novel chemical entities, as a precursor for further synthetic modification, or in the study of its physicochemical properties. Researchers can leverage this compound to probe new pathways in synthetic methodology and to advance the synthesis of complex molecular architectures.

Properties

CAS No.

1082658-35-2

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one

InChI

InChI=1S/C11H18N2O3/c1-3-5-7-15-9-10(13-11(14)12-9)16-8-6-4-2/h3-6,9-10H,7-8H2,1-2H3,(H2,12,13,14)/b5-3+,6-4+

InChI Key

DZLBWVZPOJJFOH-GGWOSOGESA-N

Isomeric SMILES

C/C=C/COC1NC(=O)NC1OC/C=C/C

Canonical SMILES

CC=CCOC1C(NC(=O)N1)OCC=CC

Origin of Product

United States

Preparation Methods

Starting Materials

Preparation Methods

Alkoxylation of 4,5-Dihydroxyimidazolidin-2-one

The primary method involves the reaction of 4,5-dihydroxyimidazolidin-2-one with 2-butenyl alcohol under acidic catalysis to form the bis(2-butenyloxy) derivative.

Reaction Conditions:

  • Solvent: Ethanol or toluene
  • Catalyst: Acid catalysts such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA)
  • Temperature: Reflux conditions (typically 80–110 °C)
  • Time: Several hours to optimize yield and regioselectivity

Mechanism:

  • The acid catalyst protonates the hydroxyl groups of the dihydroxyimidazolidinone, facilitating nucleophilic attack by the 2-butenyl alcohol.
  • The reaction proceeds via formation of oxonium intermediates followed by substitution to yield the alkoxy-substituted product.

Stepwise Synthesis via N-(2,2-Dialkoxyethyl)ureas

An alternative route involves the cyclization of N-(2,2-dialkoxyethyl)ureas with appropriate nucleophiles to form the imidazolidinone ring bearing alkoxy substituents.

Key Features:

  • Mild reaction conditions
  • High regioselectivity favoring substitution at the 4-position, but 4,5-disubstituted products can be obtained by controlling conditions
  • Use of aromatic or heteroaromatic nucleophiles can lead to diverse derivatives.

Phase Transfer Catalysis (PTC) Techniques

Some imidazolidinone derivatives have been synthesized using PTC to facilitate nucleophilic substitution reactions between Schiff bases and amino acids, leading to cyclization and formation of imidazolidinone rings with functionalized substituents. While this method is more general, it can be adapted for the preparation of this compound by employing suitable alkoxy precursors.

Reaction Optimization and Yields

Parameter Conditions Observations Yield (%) Reference
Acid Catalyst TFA (15 mol%) High regioselectivity, reflux in toluene Up to 85–90%
Reaction Time 6–24 hours Longer times increase yield 70–90%
Temperature 80–110 °C Reflux conditions optimal -
Solvent Ethanol, Toluene Ethanol favors solubility; toluene favors selectivity -
Phase Transfer Catalyst Quaternary ammonium salts Facilitates nucleophilic substitution Variable (60–75%)

Challenges and Side Reactions

  • Side Reactions: Aromatization of imidazolidinone ring or conversion to hydantoins can occur, reducing product yield.
  • Regioselectivity: Mixtures of 4- and 5-substituted isomers may form; controlling acid catalyst amount improves selectivity for 4,5-disubstitution.
  • Reaction Duration: Some reactions require extended times (up to 24 days in azido substitutions) for complete conversion, but alkoxylation is faster (hours).

Mechanistic Insights

The acid-catalyzed alkoxylation proceeds via:

  • Formation of oxonium ion intermediates at the hydroxy groups of the dihydroxyimidazolidinone.
  • Intramolecular cyclization forming imidazolidine intermediates.
  • Elimination of methanol or water to form iminium ions.
  • Nucleophilic attack by 2-butenyl alcohol to yield this compound.

Computational studies indicate that transition states leading to 4-substituted products have lower activation energies, explaining regioselectivity trends.

Summary Table of Preparation Routes

Method Starting Material Key Reagents Conditions Yield (%) Notes
Direct Alkoxylation 4,5-Dihydroxyimidazolidin-2-one 2-Butenyl alcohol, acid catalyst (TFA/PTSA) Reflux in ethanol/toluene 70–90 Requires acid catalysis, regioselective
Cyclization of N-(2,2-dialkoxyethyl)ureas N-(2,2-Dialkoxyethyl)ureas Aromatic nucleophiles, acid catalyst Reflux in toluene, TFA 75–85 Mild conditions, high regioselectivity
Phase Transfer Catalysis (PTC) Schiff base and glycine Quaternary ammonium salts Room temp to reflux 60–75 Useful for functionalized derivatives

Chemical Reactions Analysis

Types of Reactions

4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its unique structure allows it to interact with enzymes and other proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4,5-Bis(2-butenyloxy)-2-imidazolidinone and analogous imidazolidinone derivatives:

Compound Substituents Synthesis Method Key Properties Applications References
This compound 2-Butenyloxy (alkoxy) groups Dicarbonyl + urea + alcohol with solid acid catalyst; hydrogenation with Pd/C . Moderate lipophilicity; potential thermal instability due to alkene substituents. Hypothesized use in catalysis or specialty coatings; limited reported uses.
4,5-Dimethoxy-2-imidazolidinone Methoxy groups Similar methods with methanol as the alcohol source. Higher polarity; water-soluble; stable under standard conditions. Pharmaceuticals (stabilizing agent); agrochemicals.
DMDHEU (CAS 1854-26-8) Hydroxy and hydroxymethyl groups Condensation of urea with glyoxal and formaldehyde. High polarity; cross-linking capability via hydroxyl groups. Textile finishing (wrinkle-resistant resins).
4,5-Dicyanoimidazolone Cyano and ethylthio groups Replacement of chlorine substituents in 5,6-dichloro derivatives with ethanethiol. Thermally unstable; converts to imidazolone derivatives upon heating. Intermediate in organic synthesis; limited industrial use.
4,5-Diphenyl-2-imidazolethiol Phenyl and thiol groups Multi-step synthesis involving aryl aldehydes and thiourea. Enhanced aromatic stability; poor water solubility. Research applications in coordination chemistry.

Substituent Effects on Reactivity and Stability

  • Alkoxy vs. Hydroxy Groups: The 2-butenyloxy substituents in the target compound reduce polarity compared to hydroxy-rich derivatives like DMDHEU.
  • Thermal Stability: Unlike 4,5-dicyanoimidazolone derivatives, which decompose in acetone at elevated temperatures , the butenyloxy substituents may offer greater thermal resilience but could undergo oxidation or polymerization due to the alkene moiety.
  • Cross-Linking Capacity: DMDHEU’s hydroxymethyl groups enable covalent bonding in textiles, a feature absent in the target compound due to its non-reactive alkoxy groups .

Solubility and Bioavailability

  • Polarity: Methoxy-substituted derivatives (e.g., 4,5-dimethoxy-2-imidazolidinone) exhibit higher aqueous solubility than the target compound, making them preferable in drug formulations .
  • Bioavailability : The butenyloxy groups’ moderate lipophilicity may improve BBB penetration compared to polar derivatives like DMDHEU, though empirical data are lacking .

Biological Activity

4,5-Bis(2-butenyloxy)-2-imidazolidinone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes two butenyloxy groups attached to an imidazolidinone core. Its molecular formula is C_{12}H_{19}N_{2}O_{3}, with a molecular weight of approximately 226.13 g/mol. The compound is characterized by its ability to participate in hydrogen bonding and its relatively low toxicity profile.

Antibacterial Activity

Recent studies have shown that derivatives of imidazolidinone, including this compound, exhibit significant antibacterial activity. Research indicates that these compounds can effectively disrupt bacterial cell membranes, leading to cell lysis. For instance, a study highlighted that certain imidazolidine derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Imidazolidinone Derivatives

CompoundTarget BacteriaMIC (µg/mL)Mechanism of Action
3MRSA1Membrane disruption
4E. coli>25Not effective
5K. pneumoniae>25Not effective
6MRSE2Membrane disruption

Antifungal Activity

In addition to antibacterial properties, studies have also evaluated the antifungal potential of imidazolidinone derivatives. Compounds similar to this compound have shown effectiveness against various fungal strains, with some achieving comparable efficacy to standard antifungal agents .

Table 2: Antifungal Activity of Imidazolidinone Derivatives

CompoundTarget FungiMIC (µg/mL)Comparison Agent
ACandida albicans5Metronidazole
BPenicillium chrysogenum10Amphotericin B

Cytotoxicity and Selectivity

The selectivity of these compounds towards bacterial cells compared to mammalian cells is crucial for therapeutic applications. For example, compound 3 exhibited an IC50 value of 74.83 µg/mL against HeLa cells, indicating a selectivity index greater than 38-fold against MRSA . This suggests that while the compound is effective against bacteria, it maintains a favorable safety profile for human cells.

Table 3: Cytotoxicity Data

CompoundCell LineIC50 (µg/mL)Selectivity Index (S.I.)
3HeLa74.83>38
XMCF7>250N/A

Case Study: Development of New Antibiotics

A recent study focused on the synthesis and evaluation of various imidazolidine derivatives found that compounds structurally related to this compound were effective against both Gram-positive and Gram-negative bacteria. The researchers emphasized the importance of hydrophobicity in enhancing antibacterial activity while maintaining low toxicity levels .

Case Study: Structure-Activity Relationship (SAR)

Another investigation into the structure-activity relationship of imidazolidine derivatives revealed that modifications to the alkyl chains significantly influenced both antibacterial potency and cytotoxicity. The optimal hydrophobicity was found to correlate with increased antibacterial activity without compromising selectivity towards mammalian cells .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4,5-disubstituted 2-imidazolidinones, and how do reaction parameters affect product purity?

  • Methodological Answer : The synthesis of 4,5-disubstituted 2-imidazolidinones typically involves nucleophilic substitution or condensation reactions. For example, in analogous compounds like dimethyloldihydroxyethyleneurea (DMDHEU), hydroxy or alkoxy groups are introduced via reactions with alcohols or thiols under controlled pH and temperature . Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.
  • Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid) improve reaction rates .
  • Temperature : Reflux conditions (~80–120°C) optimize yields while minimizing side reactions like tar formation .
    Purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to isolate high-purity products .

Q. How can spectroscopic techniques validate the structure of 4,5-Bis(2-butenyloxy)-2-imidazolidinone?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 3.5–4.5 ppm confirm the presence of alkoxy (-O-CH₂-CH₂-CH₂-CH₃) and imidazolidinone ring protons.
  • ¹³C NMR : Signals near 160 ppm indicate carbonyl (C=O) groups .
  • FTIR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1100 cm⁻¹ (C-O-C) verify functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (calculated via evidence from analogous compounds, e.g., C9H18N2O5 in ) confirm the structure.

Advanced Research Questions

Q. What experimental strategies optimize the crosslinking efficiency of this compound in polymer matrices?

  • Methodological Answer : Crosslinking efficiency can be assessed via:
  • Wrinkle Recovery Angle (WRA) : Measures fabric resilience after treatment, as applied in textile studies for DMDHEU derivatives .
  • Hydrolysis Resistance : Immersing crosslinked polymers in acidic/basic solutions (e.g., 0.1M HCl/NaOH) quantifies bond stability .
  • Thermogravimetric Analysis (TGA) : Determines thermal degradation profiles to infer crosslink density .
    Optimization strategies include:
  • Catalyst selection : Magnesium chloride improves reaction rates in analogous systems .
  • Cure conditions : Heat curing (150–180°C for 2–5 minutes) enhances crosslink formation .

Q. How can computational modeling predict the reactivity of this compound in asymmetric synthesis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-rich imidazolidinone ring may favor alkylation at the 4,5-positions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) to optimize stereoselectivity .
  • Docking Studies : Model interactions with chiral catalysts (e.g., Evans auxiliaries) to design enantioselective syntheses .

Q. What analytical approaches resolve contradictions in reported toxicity profiles of imidazolidinone derivatives?

  • Methodological Answer :
  • In vitro assays : Use HepG2 cells to measure cytotoxicity (IC₅₀) and compare with structurally similar compounds (e.g., DMDHEU’s LD₅₀ in ).
  • Metabolite profiling : LC-MS identifies degradation products (e.g., formaldehyde release in ).
  • Ecotoxicology : OECD Test Guideline 201 assesses aquatic toxicity using Daphnia magna .

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